1,3-Bis(isocyanatomethyl)cyclohexane

Optical Materials Pressure Sensitive Adhesives Flexible Displays

H₆XDI combines HDI-like reactivity with IPDI-like rigidity, resolving the clarity-flexibility-endurance trade-off in optical polyurethanes. • >90% transmittance under strain; 100k folding / 10k stretching cycles - for foldable-display PSAs • Polycarbamate nD up to 1.659 - matches flint glasses for optical lenses • Hydrophobic adhesion to low-surface-energy plastics reduces pretreatment needs • Supplied ≥99% purity; refrigerated global shipping

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 38661-72-2
Cat. No. B1196688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(isocyanatomethyl)cyclohexane
CAS38661-72-2
Synonyms1,3-bis(isocyanatomethyl)cyclohexane
1,3-bis(NCOMe)cyclohexane
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)CN=C=O)CN=C=O
InChIInChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2
InChIKeyXSCLFFBWRKTMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(isocyanatomethyl)cyclohexane CAS 38661-72-2: Technical Baseline for Procurement and Formulation Selection


1,3-Bis(isocyanatomethyl)cyclohexane (CAS 38661-72-2), also known as hydrogenated m-xylylene diisocyanate (H₆XDI) or Takenate® 600, is a cycloaliphatic diisocyanate with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . It is commercially supplied as a mixture of cis and trans isomers, typically with a purity of 99%, a density of 1.101 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.485 . As a primary aliphatic diisocyanate containing a cyclohexane ring, it serves as a curing agent and monomer for polyurethane elastomers, coatings, adhesives, and optical resins, and is noted for combining the reactivity profile of hexamethylene diisocyanate (HDI) with the structural rigidity characteristic of isophorone diisocyanate (IPDI) .

Why In-Class Aliphatic Diisocyanate Substitution Fails for 1,3-Bis(isocyanatomethyl)cyclohexane Applications


Aliphatic diisocyanates such as HDI, IPDI, H₁₂MDI, and XDI are not interchangeable building blocks. Their distinct molecular architectures — linear versus cyclic, rigid versus flexible, symmetrical versus asymmetrical — dictate the degree of microphase separation, hydrogen bonding density, and chain packing in the resulting polyurethane network [1]. These structural differences translate directly into quantifiable divergences in optical clarity, mechanical modulus, adhesion strength, and strain recovery behavior. Substituting 1,3-bis(isocyanatomethyl)cyclohexane with a generic aliphatic diisocyanate without accounting for these structure-property relationships will result in predictable performance failures in applications demanding high optical transparency, rapid elastic recovery, or specific hydrophobic adhesion profiles [2].

Quantitative Differentiation Evidence for 1,3-Bis(isocyanatomethyl)cyclohexane Versus Aliphatic Diisocyanate Alternatives


Optical Transparency: Post-Strain Transmittance Superiority of H₆XDI-PEG PSA over XDI Analog

In pressure-sensitive adhesive (PSA) formulations designed for foldable displays, the H₆XDI-PEG diacrylate (HPD) crosslinker demonstrates sustained optical clarity under mechanical deformation. After 20% strain, the PSA crosslinked with HPD retained over 90% optical transmittance, a critical metric for display applications where the adhesive layer must maintain visual clarity throughout repeated folding cycles [1]. While the study notes that XDI-based PU exhibits 'excellent' optical properties, the high transmittance of HPD under strain represents a key quantifiable advantage for H₆XDI in this specific demanding application.

Optical Materials Pressure Sensitive Adhesives Flexible Displays

Adhesive Performance: Enhanced Hydrophobic Interaction of H₆XDI Polyurethanes Versus XDI Polyurethanes

Surface Forces Apparatus (SFA) analysis at the nanoscale reveals that polyurethanes synthesized with H₆XDI exhibit stronger hydrophobic interaction compared to those made with the aromatic analog XDI. This effect was consistent across all polyol types tested, including polypropylene glycol (PPG), polycaprolactone diol (PCL), and polycarbonate diol (PCD) [1]. The quantification of this enhanced hydrophobic interaction provides a mechanistic basis for the improved adhesion observed in certain H₆XDI-based systems.

Adhesion Science Surface Forces Polyurethane Chemistry

Mechanical Resilience: Rapid Strain Recovery of H₆XDI-Based PSA Validated by Extensive Cyclic Testing

The H₆XDI-PEG diacrylate (HPD) crosslinked PSA not only maintains high adhesion strength (≈25.5 N/25 mm) but also exhibits exceptional strain recovery, a property validated by rigorous cyclic testing. The material withstood 100,000 folding cycles and 10,000 multi-directional stretching cycles, demonstrating its robustness for dynamic flexible device applications [1]. This level of quantified mechanical endurance under cyclic stress is a key differentiator for H₆XDI-based adhesives.

Flexible Electronics Strain Recovery Cyclic Loading

Optical Polymer Potential: High Refractive Index-Abbe Number Balance Achieved with H₆XDI Polycarbamates

Poly[S-alkylcarbamate]s synthesized from 1,3-bis(isocyanatomethyl)cyclohexane and oligo[BMMD] yield refractive index (nD) and Abbe number (νD) combinations ranging from 1.609:38.0 to 1.659:35.6. These values are comparable to those of flint glasses, indicating the potential for high-performance optical materials [1]. While this study compares H₆XDI with other aliphatic diisocyanates like HDI, it highlights the specific nD/νD values achievable with the cyclohexane-based monomer.

Optical Polymers Refractive Index Abbe Number

Coating Hardness Control: 1,3-BIC Isocyanurates Yield Harder Coatings than 1,4-BIC Isocyanurates

Polyisocyanate isocyanurate compositions derived from 1,3-bis(isocyanatomethyl)cyclohexane (1,3-BIC) provide harder, less flexible coatings compared to those made from its structural isomer, 1,4-bis(isocyanatomethyl)cyclohexane (1,4-BIC), which add flexibility [1]. This structure-property relationship allows formulators to tune coating mechanical properties by selecting the appropriate isomer or isomeric mixture.

Polyurethane Coatings Isocyanurate Hardness

Thermal Degradation Profile: Single-Step Degradation of H₆XDI Liquid Crystalline Polyurethane with Short Diol

In thermotropic liquid crystalline polyurethanes (LCPUs) synthesized with 4,4′-bis(ω-hydroxyalkoxy)biphenyls (HBn), the polymer made from H₆XDI and the shortest diol (HB2) exhibited a single-step thermal degradation profile. In contrast, the analogous polymer made from XDI with the same diol (XDI/HB2) also showed one-step degradation, while other combinations (e.g., XDI/HB11) displayed more complex two-step degradation behavior [1]. All LCPUs in the study demonstrated thermal degradation temperatures higher than 330°C.

Liquid Crystalline Polymers Thermal Stability Degradation Kinetics

High-Value Application Scenarios for 1,3-Bis(isocyanatomethyl)cyclohexane Based on Quantitative Differentiation


Optically Clear Adhesives for Foldable Displays and Flexible Electronics

The combination of high optical transmittance (>90%) under strain and exceptional mechanical endurance (100k folding cycles, 10k stretching cycles) makes H₆XDI-based PSAs uniquely suited for the demanding requirements of foldable smartphone displays, rollable OLEDs, and wearable medical sensors [1]. The material's rapid strain recovery ensures that the adhesive layer maintains its integrity and optical clarity throughout the device's lifetime, a performance metric where conventional aliphatic diisocyanate-based adhesives often fail.

High-Performance Optical Resins and Lenses

The ability of H₆XDI to form polycarbamates with refractive indices (nD) and Abbe numbers (νD) comparable to flint glasses (e.g., nD:νD up to 1.659:35.6) positions it as a key monomer for next-generation optical resins [1]. Furthermore, compositions enriched in the trans-isomer of 1,3-BIC have been specifically patented for the production of optical lenses with superior resistance to opacification and optical distortion, addressing a critical failure mode in conventional optical materials [2].

Specialty Polyurethane Coatings with Tunable Hardness

The use of 1,3-BIC-derived isocyanurates enables the formulation of harder, less flexible coatings compared to those based on 1,4-BIC [1]. This differentiation allows industrial formulators to precisely engineer coating systems for applications such as automotive clearcoats, industrial flooring, and electronic conformal coatings where a specific balance of hardness, scratch resistance, and chemical resistance is required.

Adhesives and Sealants for Low-Energy Surfaces

The enhanced hydrophobic interaction exhibited by H₆XDI-based polyurethanes, compared to XDI-based analogs, makes this diisocyanate a preferred choice for adhesives and sealants designed for bonding to low-surface-energy plastics (e.g., polypropylene, polyethylene) and for applications in high-humidity environments [1]. This intrinsic property can reduce the need for surface pre-treatment steps, improving manufacturing efficiency.

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